3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione
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Overview
Description
3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with a hydroxyl group and a 3,7-dimethyloctyl side chain. Its distinct structure makes it an interesting subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione typically involves the alkylation of a naphthalene derivative followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or alkane, using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of 3-(3,7-Dimethyloctyl)-4-naphthoquinone.
Reduction: Formation of 3-(3,7-Dimethyloctyl)-4-hydroxy-1,2-dihydronaphthalene.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(3,7-Dimethyloctyl)-4-naphthoquinone: An oxidized derivative with different chemical properties.
3-(3,7-Dimethyloctyl)-4-hydroxy-1,2-dihydronaphthalene: A reduced derivative with distinct reactivity.
3,7-Dimethyloctyl trifluoroacetate: A compound with a similar side chain but different functional groups.
Uniqueness: 3-(3,7-Dimethyloctyl)-4-hydroxynaphthalene-1,2-dione stands out due to its specific combination of a naphthalene core with a hydroxyl group and a branched alkyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
3343-37-1 |
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Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3,7-dimethyloctyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H26O3/c1-13(2)7-6-8-14(3)11-12-17-18(21)15-9-4-5-10-16(15)19(22)20(17)23/h4-5,9-10,13-14,21H,6-8,11-12H2,1-3H3 |
InChI Key |
GFCHWTMLPIXTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
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